2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide
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Overview
Description
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluoro-3-methylbenzylamine with 3-fluoropropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted amides.
Scientific Research Applications
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(2-fluoro-4-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide
- 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(2-fluoropropyl)acetamide
Uniqueness
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both fluoro and chloro groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO/c1-10-4-2-5-11(13(10)16)9-17(7-3-6-15)12(18)8-14/h2,4-5H,3,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZWGUDEQXVNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(CCCF)C(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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